

physical and chemical properties of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

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Compound of Interest

Compound Name: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Cat. No.: B1224823

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An In-depth Technical Guide to 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**, also known by its synonym Nitromethanetrispropionic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

4-(2-Carboxyethyl)-4-nitroheptanedioic acid is a polycarboxylic acid containing a nitro functional group. Its chemical structure and key identifiers are presented below.

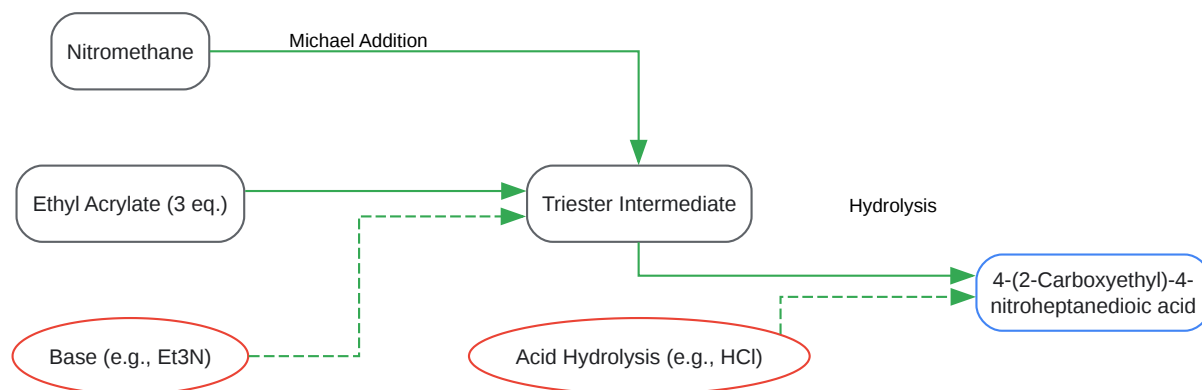
Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	4-(2-Carboxyethyl)-4-nitroheptanedioic acid	
Synonyms	Nitromethanetrispropionic acid, 4-(2-Carboxyethyl)-4-nitropimelic acid, Tris(2-carboxyethyl)nitromethane	
CAS Number	59085-15-3	[1]
Molecular Formula	C10H15NO8	[1]
Molecular Weight	277.23 g/mol	
Appearance	Solid	
Melting Point	181-184 °C (literature)	[2]
Boiling Point	570.4 °C at 760 mmHg (predicted)	[2]
InChI	1S/C10H15NO8/c12-7(13)1-4-10(11(18)19,5-2-8(14)15)6-3-9(16)17/h1-6H2,(H,12,13)(H,14,15)(H,16,17)	
SMILES	OC(=O)CCC(CCC(O)=O)(CCC(O)=O)O	

Synthesis and Purification

While specific literature detailing the synthesis of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid** is not readily available, a plausible synthetic route is the Michael addition of nitromethane to an acrylic acid ester, followed by hydrolysis of the resulting triester.

Proposed Synthesis Workflow



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Figure 1: Proposed synthesis of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**.

Experimental Protocol: Synthesis

Materials:

- Nitromethane
- Ethyl acrylate
- Triethylamine (Et3N) or other suitable base
- Ethanol (or other suitable solvent)
- Concentrated Hydrochloric Acid (HCl)
- Standard laboratory glassware and equipment

Procedure:

- Michael Addition: To a solution of nitromethane in ethanol, add triethylamine as a catalyst.
- Slowly add three equivalents of ethyl acrylate to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

- Stir the reaction mixture for a sufficient time to allow for the complete formation of the triester intermediate. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- Hydrolysis: After the Michael addition is complete, add concentrated hydrochloric acid to the reaction mixture.
- Heat the mixture to reflux to facilitate the hydrolysis of the ester groups to carboxylic acids.
- Work-up: After cooling, the product may precipitate. The crude product can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue can be further purified.

Experimental Protocol: Purification

Due to the presence of three carboxylic acid groups, the compound is expected to be polar. Purification can be achieved through recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility (e.g., water, ethanol, or a mixture).
- Allow the solution to cool slowly to promote the formation of pure crystals.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

Column Chromatography:

- Prepare a silica gel column.
- Dissolve the crude product in a small amount of the eluent.
- Load the sample onto the column.
- Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to separate the desired product from impurities.

- Collect the fractions containing the pure product and remove the solvent under reduced pressure.

Spectroscopic Characterization

The structure of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two main signals corresponding to the two types of methylene protons in the carboxyethyl chains.

- -CH₂-COOH: A triplet adjacent to the carboxylic acid group.
- -C-CH₂-: A triplet adjacent to the quaternary carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments. Key expected signals include:

- C=O (Carboxylic Acid): In the range of 170-185 ppm.^[3]
- Quaternary Carbon (C-NO₂): A downfield signal due to the electron-withdrawing nitro group.
- -CH₂- groups: Signals in the aliphatic region (20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 2: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Characteristics
O-H (Carboxylic Acid)	2500-3300	Very broad and strong
C-H (Aliphatic)	2850-3000	Medium to strong
C=O (Carboxylic Acid)	1680-1750	Strong and sharp
N-O (Nitro group)	1550-1475 (asymmetric) 1360-1290 (symmetric)	Strong

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. In negative ion mode ESI-MS, the deprotonated molecule $[M-H]^-$ would be expected. Fragmentation may involve the loss of the nitro group (NO_2) and successive losses of the carboxyethyl side chains.

Biological and Pharmacological Context (Hypothetical)

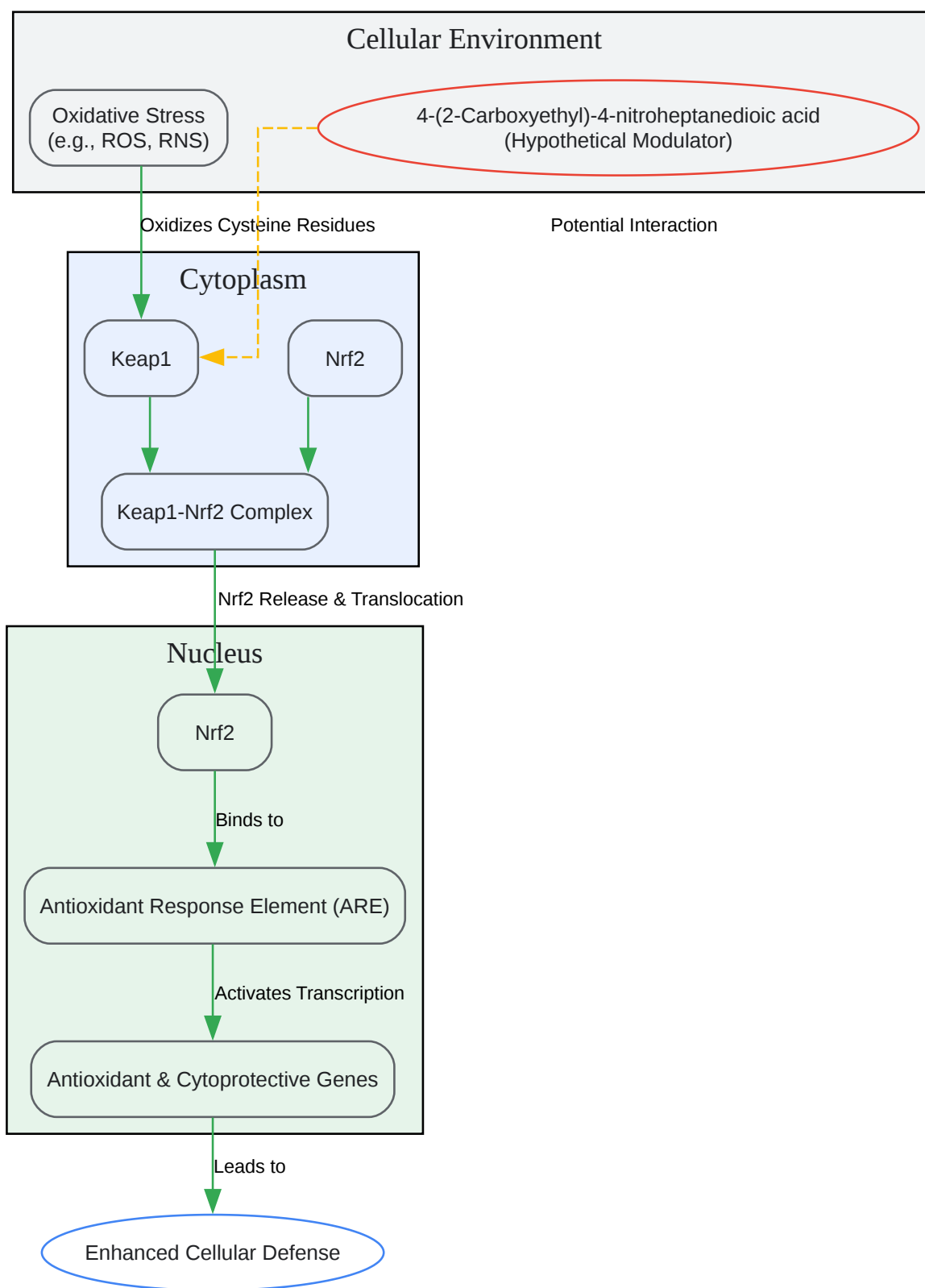
Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**. However, based on its chemical structure, some potential areas of interest for future research can be hypothesized.

Nitro compounds are known to have a wide range of biological activities, including antimicrobial and signaling roles.^{[4][5]} For instance, nitro-fatty acids are endogenous signaling molecules that can modulate inflammatory pathways.^[4] The nitro group can undergo metabolic reduction to form reactive nitrogen species, which can interact with biological macromolecules.^{[3][6]}

The presence of multiple carboxylic acid groups imparts high polarity to the molecule, which would influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a generalized cellular response to oxidative stress, a pathway where nitro-containing compounds could potentially exert an effect, for instance, by modulating the activity of redox-sensitive transcription factors like Nrf2. It is crucial to note that this is a hypothetical representation and has not been experimentally validated for **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**.



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Figure 2: Hypothetical modulation of the Nrf2 signaling pathway.

Safety and Handling

Based on available safety data for similar compounds, **4-(2-Carboxyethyl)-4-nitroheptanedioic acid** should be handled with care in a laboratory setting.

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
- Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a dust mask.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If on skin, wash with soap and water. Seek medical attention if symptoms persist.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific or medical advice. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with established safety procedures.

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